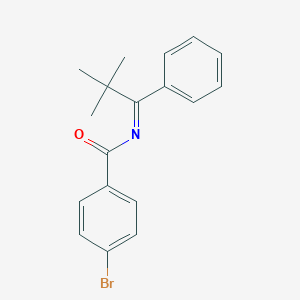
3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. This leads to a reduction in inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential to act as an anti-inflammatory and antioxidant agent. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in the body. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of new drugs for the treatment of various diseases, including arthritis and cardiovascular disease. Another potential direction is in the study of the compound's neuroprotective effects, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol and 3-ethyl-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as arthritis and cardiovascular disease.
Propiedades
Nombre del producto |
3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C14H14N2O2S3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S3/c1-4-16-12(17)11(21-14(16)19)13-15(2)9-7-8(18-3)5-6-10(9)20-13/h5-7H,4H2,1-3H3/b13-11- |
Clave InChI |
VSDCHMHNRORSMN-QBFSEMIESA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/2\N(C3=C(S2)C=CC(=C3)OC)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
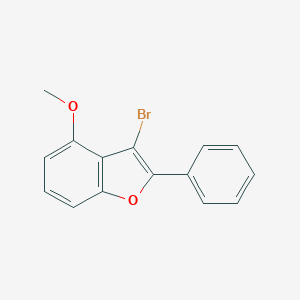

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
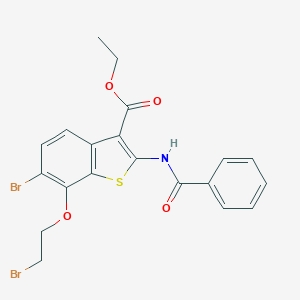
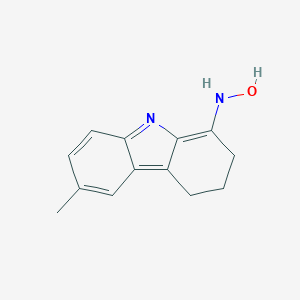
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
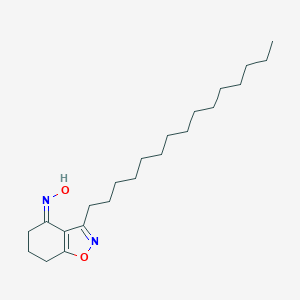
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
